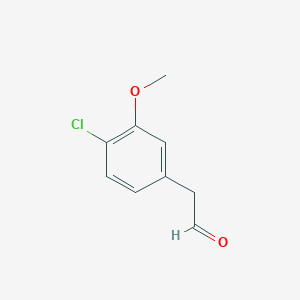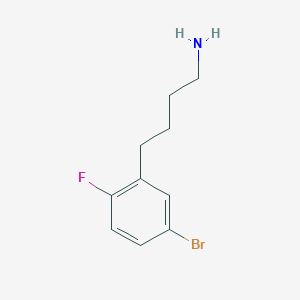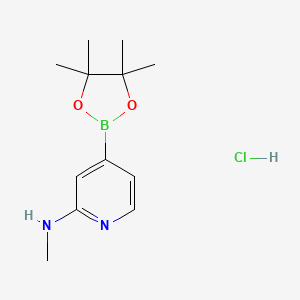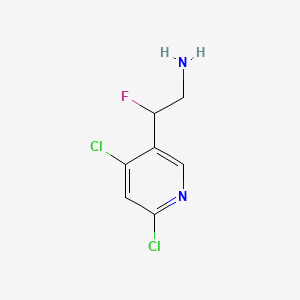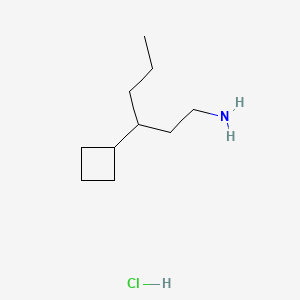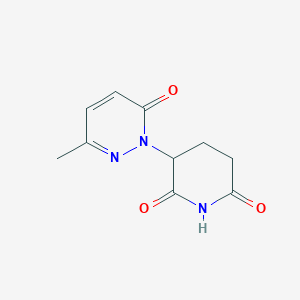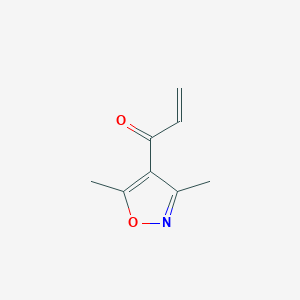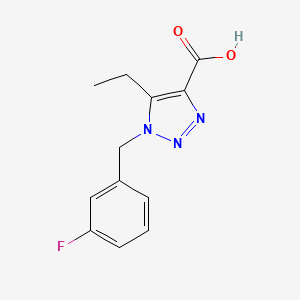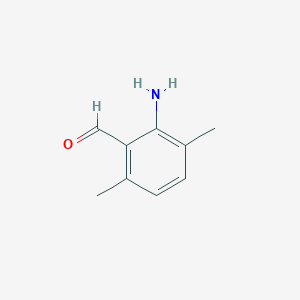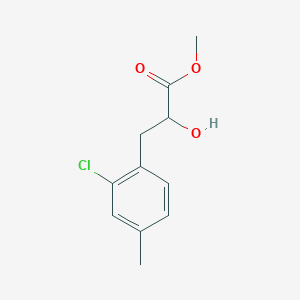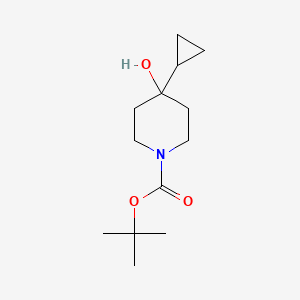
Tert-butyl 4-cyclopropyl-4-hydroxypiperidine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl 4-cyclopropyl-4-hydroxypiperidine-1-carboxylate is a chemical compound with the molecular formula C13H23NO3. It is a derivative of piperidine, a six-membered ring containing one nitrogen atom. This compound is often used in organic synthesis and pharmaceutical research due to its unique structural properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-cyclopropyl-4-hydroxypiperidine-1-carboxylate typically involves the protection of the piperidine nitrogen with a tert-butoxycarbonyl (Boc) group. The hydroxyl group is introduced via a cyclopropylation reaction. The reaction conditions often include the use of strong bases and solvents like dichloromethane or tetrahydrofuran.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield.
Análisis De Reacciones Químicas
Types of Reactions
Tert-butyl 4-cyclopropyl-4-hydroxypiperidine-1-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups like halides or amines.
Common Reagents and Conditions
Oxidation: Reagents like PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Conditions often involve the use of strong acids or bases, depending on the desired substitution.
Major Products
The major products formed from these reactions include various piperidine derivatives, each with different functional groups replacing the hydroxyl group.
Aplicaciones Científicas De Investigación
Tert-butyl 4-cyclopropyl-4-hydroxypiperidine-1-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential effects on biological systems, particularly in enzyme inhibition.
Medicine: Investigated for its potential use in drug development, especially in the design of new pharmaceuticals.
Industry: Utilized in the production of fine chemicals and as a building block for more complex compounds.
Mecanismo De Acción
The mechanism of action of tert-butyl 4-cyclopropyl-4-hydroxypiperidine-1-carboxylate involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with enzymes or receptors, potentially inhibiting their activity. The cyclopropyl group adds steric hindrance, which can affect the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
Tert-butyl 4-hydroxypiperidine-1-carboxylate: Similar structure but lacks the cyclopropyl group.
Cyclopropylamine derivatives: Share the cyclopropyl group but differ in the rest of the structure.
Piperidine derivatives: Various compounds with modifications to the piperidine ring.
Uniqueness
Tert-butyl 4-cyclopropyl-4-hydroxypiperidine-1-carboxylate is unique due to the combination of the tert-butyl, cyclopropyl, and hydroxyl groups. This combination provides a distinct set of chemical and physical properties, making it valuable in various research and industrial applications.
Propiedades
Fórmula molecular |
C13H23NO3 |
|---|---|
Peso molecular |
241.33 g/mol |
Nombre IUPAC |
tert-butyl 4-cyclopropyl-4-hydroxypiperidine-1-carboxylate |
InChI |
InChI=1S/C13H23NO3/c1-12(2,3)17-11(15)14-8-6-13(16,7-9-14)10-4-5-10/h10,16H,4-9H2,1-3H3 |
Clave InChI |
BZHWMQXQXBKNQS-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N1CCC(CC1)(C2CC2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


aminehydrochloride](/img/structure/B15313028.png)
